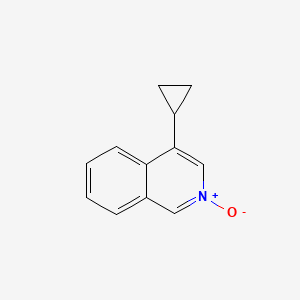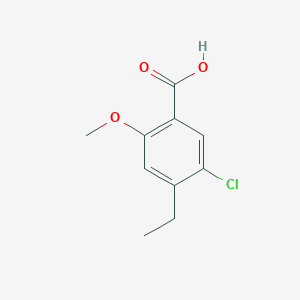
tert-Butyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethylidene)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethylidene)piperidine-1-carboxylate: is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in multi-step synthetic processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethylidene)piperidine-1-carboxylate typically involves the following steps:
Protection of Piperidine: The piperidine is first protected with a tert-butoxycarbonyl group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Formation of the Phthalimide Derivative: The protected piperidine is then reacted with phthalic anhydride to form the phthalimide derivative.
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for efficiency. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds more efficiently and sustainably compared to batch processes .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can also occur, especially at the phthalimide moiety.
Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: The Boc group can be removed using trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol.
Major Products:
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced forms of the phthalimide moiety.
Substitution: Deprotected amines ready for further functionalization.
Applications De Recherche Scientifique
Chemistry:
- Used as a protecting group for amines in multi-step organic synthesis .
- Employed in the synthesis of complex organic molecules and pharmaceuticals.
Biology:
- Utilized in the preparation of peptide and protein derivatives by protecting amine groups during synthesis .
Medicine:
- Involved in the synthesis of medicinally active compounds, including inhibitors and other therapeutic agents .
Industry:
Mécanisme D'action
The mechanism of action of tert-Butyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethylidene)piperidine-1-carboxylate primarily involves the protection and deprotection of amine groups. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective functionalization of the amine. The molecular targets and pathways involved include the formation of carbamate intermediates and subsequent decarboxylation to release the free amine .
Comparaison Avec Des Composés Similaires
N-(tert-Butoxycarbonyl)-L-alanine: Another Boc-protected compound used in peptide synthesis.
N-Boc-4-piperidinemethanol: Used in the synthesis of bradycardic agents.
N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid: Frequently used in metal-catalyzed cross-coupling reactions.
Uniqueness: tert-Butyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethylidene)piperidine-1-carboxylate is unique due to its dual functionality, combining the protective Boc group with the reactive phthalimide moiety. This allows for versatile applications in both protecting group chemistry and the synthesis of complex organic molecules.
Propriétés
Formule moléculaire |
C20H24N2O4 |
|---|---|
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
tert-butyl 4-[2-(1,3-dioxoisoindol-2-yl)ethylidene]piperidine-1-carboxylate |
InChI |
InChI=1S/C20H24N2O4/c1-20(2,3)26-19(25)21-11-8-14(9-12-21)10-13-22-17(23)15-6-4-5-7-16(15)18(22)24/h4-7,10H,8-9,11-13H2,1-3H3 |
Clé InChI |
LWTSJSMRXQJZOH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(=CCN2C(=O)C3=CC=CC=C3C2=O)CC1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[2-(1,3-Dioxan-2-yl)ethyl]piperidin-4-one](/img/structure/B8402045.png)
![2-Chloro-7-(2-fluorobenzyl)imidazo[1,5-b]pyridazine](/img/structure/B8402050.png)







